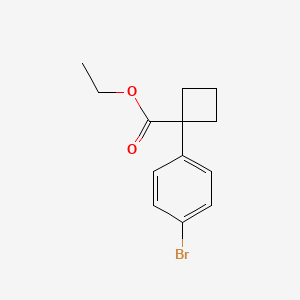
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutanecarboxylate, featuring a bromophenyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted cyclobutanecarboxylates.
Reduction: Formation of 1-(4-bromophenyl)cyclobutanemethanol.
Oxidation: Formation of 1-(4-bromophenyl)cyclobutanecarboxylic acid.
科学研究应用
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the bromophenyl group.
Ethyl cyclobutanecarboxylate: Lacks the bromophenyl substitution.
Ethyl cyclopropanecarboxylate: A structurally related compound with a cyclopropane ring instead of cyclobutane.
Uniqueness
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC 名称 |
ethyl 1-(4-bromophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
AHDDWEXORSIRBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













